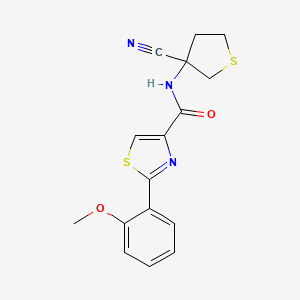
N-(3-cyanothiolan-3-yl)-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanothiolan-3-yl)-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide, commonly known as CTM, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. CTM is a thiazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of CTM is complex and involves multiple pathways. CTM has been shown to inhibit the activity of various enzymes, including aldose reductase, α-glucosidase, and xanthine oxidase. These enzymes are involved in the pathogenesis of various diseases, including diabetes, cancer, and inflammation. CTM has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This can reduce inflammation and prevent tissue damage. CTM has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
CTM has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and regulate glucose metabolism. CTM has also been found to exhibit antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage. CTM has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. CTM has also been found to reduce the levels of triglycerides and cholesterol in the blood, which can prevent the development of cardiovascular diseases.
实验室实验的优点和局限性
CTM has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. CTM has also been extensively studied for its potential application in the field of medicinal chemistry. However, CTM has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action and physiological effects are still being studied. CTM has also not been extensively tested in human clinical trials, and its safety and efficacy in humans are still unknown.
未来方向
CTM has several potential future directions for research. It can be further studied for its potential application in the treatment of various diseases, including diabetes, cancer, and inflammation. CTM can also be modified to improve its pharmacokinetic properties and increase its bioavailability. CTM can also be tested in human clinical trials to determine its safety and efficacy in humans. Furthermore, CTM can be used as a lead compound to develop new drugs with improved activity and selectivity.
合成方法
CTM can be synthesized through various methods, including the reaction of 3-mercapto-1,2,4-triazole with 2-bromo-4-methoxyacetophenone, followed by the reaction of the resulting intermediate with 2-amino-4-cyanopyridine. Another method involves the reaction of 2-methoxybenzoyl chloride with 3-mercapto-1,2,4-triazole, followed by the reaction of the resulting intermediate with 2-amino-4-cyanopyridine. The synthesis of CTM has been optimized to increase the yield and purity of the compound.
科学研究应用
CTM has been extensively studied for its potential application in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. CTM has also been shown to inhibit the activity of various enzymes, including aldose reductase, α-glucosidase, and xanthine oxidase. These enzymes are involved in the pathogenesis of various diseases, including diabetes, cancer, and inflammation. CTM has also been found to exhibit antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage.
属性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-21-13-5-3-2-4-11(13)15-18-12(8-23-15)14(20)19-16(9-17)6-7-22-10-16/h2-5,8H,6-7,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLKWMNFCHCFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)C(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2454381.png)
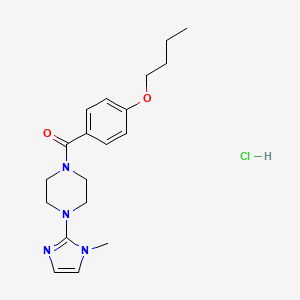
![1-(3-ethyl-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2454383.png)

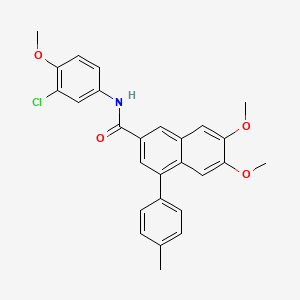
![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-fluorophenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2454386.png)
![1,3-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2454388.png)
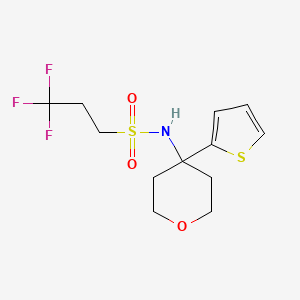

![N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454396.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate](/img/structure/B2454400.png)
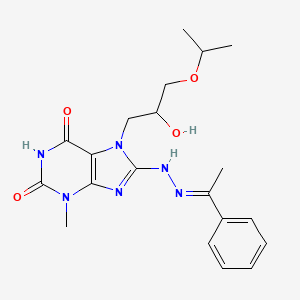
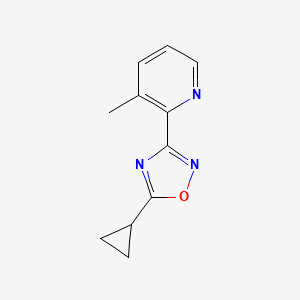
![N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2454404.png)